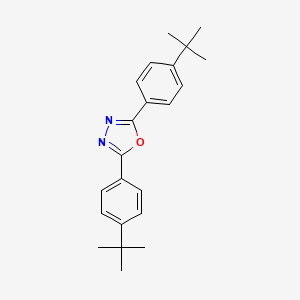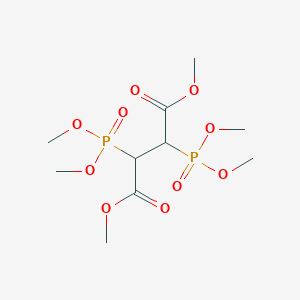![molecular formula C13H11F7N2O4 B14748591 4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid CAS No. 564-96-5](/img/structure/B14748591.png)
4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid is a fluorinated organic compound with potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a heptafluorohexane derivative, followed by amination and subsequent coupling with benzoic acid. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
Scientific Research Applications
4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl): Another fluorinated compound with similar structural features but different functional groups.
1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl): A fluorinated diketone with applications in materials science and coordination chemistry.
Uniqueness
4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid is unique due to its combination of a nitro group, multiple fluorine atoms, and a benzoic acid moiety. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential bioactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
564-96-5 |
|---|---|
Molecular Formula |
C13H11F7N2O4 |
Molecular Weight |
392.23 g/mol |
IUPAC Name |
4-[(4,4,5,5,6,6,6-heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H11F7N2O4/c1-6(22(25)26)9(11(14,15)12(16,17)13(18,19)20)21-8-4-2-7(3-5-8)10(23)24/h2-6,9,21H,1H3,(H,23,24) |
InChI Key |
TWWSDKQJXNOUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(F)(F)F)(F)F)(F)F)NC1=CC=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)





![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)



